molecular formula C14H8ClNO2 B11192423 1-chloro-5H-dibenzo[b,e]azepine-6,11-dione

1-chloro-5H-dibenzo[b,e]azepine-6,11-dione

Cat. No.: B11192423
M. Wt: 257.67 g/mol
InChI Key: FRUZTDDFGRKTPR-UHFFFAOYSA-N
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Description

1-chloro-5H-dibenzo[b,e]azepine-6,11-dione is a chemical compound with the molecular formula C14H8ClNO2. It is a derivative of dibenzoazepine, a tricyclic compound that contains two benzene rings fused to a seven-membered azepine ring.

Preparation Methods

The synthesis of 1-chloro-5H-dibenzo[b,e]azepine-6,11-dione can be achieved through several synthetic routes. One common method involves the reaction of 2’-aminobenzophenone-2-carboxylic acid with lead(II) chloride and sodium hydroxide in a water-ethanol mixture. The reaction is carried out at 75°C for 4.5 hours, followed by cooling and crystallization to obtain the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-chloro-5H-dibenzo[b,e]azepine-6,11-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-chloro-5H-dibenzo[b,e]azepine-6,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-5H-dibenzo[b,e]azepine-6,11-dione involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-chloro-5H-dibenzo[b,e]azepine-6,11-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

IUPAC Name

1-chloro-5H-benzo[c][1]benzazepine-6,11-dione

InChI

InChI=1S/C14H8ClNO2/c15-10-6-3-7-11-12(10)13(17)8-4-1-2-5-9(8)14(18)16-11/h1-7H,(H,16,18)

InChI Key

FRUZTDDFGRKTPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3Cl)NC2=O

Origin of Product

United States

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